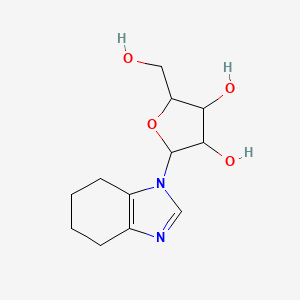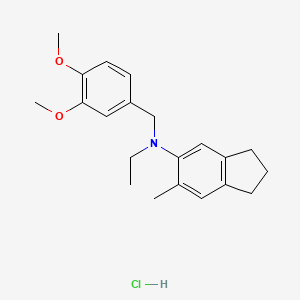
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate is an organophosphorus compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes both methoxyethyl and octyl groups attached to a phosphorothioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-methoxyethyl) S-octylphosphorothioate typically involves the reaction of octyl alcohol with phosphorus pentasulfide to form the corresponding phosphorothioate ester. This intermediate is then reacted with 2-methoxyethanol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and the use of a suitable solvent to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to achieve the desired purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The methoxyethyl and octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mecanismo De Acción
The mechanism of action of O,O-Bis(2-methoxyethyl) S-octylphosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-ethyl ester
- Bis(2-methoxyethyl) ether
Uniqueness
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate is unique due to its specific combination of methoxyethyl and octyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced stability and effectiveness in its applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
72209-06-4 |
|---|---|
Fórmula molecular |
C14H31O5PS |
Peso molecular |
342.43 g/mol |
Nombre IUPAC |
bis(2-methoxyethoxy)-octan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O5PS/c1-5-6-7-8-9-14(2)19-20(21,17-12-10-15-3)18-13-11-16-4/h14H,5-13H2,1-4H3 |
Clave InChI |
PYJOIWIBMUSXLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OP(=S)(OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)







![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
